tert-Butyl(2-iodophenoxy)diphenylsilane
Description
tert-Butyl(2-iodophenoxy)diphenylsilane is a silyl ether characterized by a diphenylsilane core substituted with a tert-butyl group and a 2-iodophenoxy moiety. The iodine atom at the ortho position of the phenoxy group confers unique reactivity, making it valuable in cross-coupling reactions and as a synthetic intermediate.
Properties
CAS No. |
918658-19-2 |
|---|---|
Molecular Formula |
C22H23IOSi |
Molecular Weight |
458.4 g/mol |
IUPAC Name |
tert-butyl-(2-iodophenoxy)-diphenylsilane |
InChI |
InChI=1S/C22H23IOSi/c1-22(2,3)25(18-12-6-4-7-13-18,19-14-8-5-9-15-19)24-21-17-11-10-16-20(21)23/h4-17H,1-3H3 |
InChI Key |
DLOSURWFWJJGJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl(2-iodophenoxy)diphenylsilane can be synthesized through a multi-step process. One common method involves the reaction of 2-iodophenol with tert-butylchlorodiphenylsilane in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process in a laboratory setting can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(2-iodophenoxy)diphenylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized products.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols or silanes.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and palladium-catalyzed cross-coupling reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted phenoxy compounds.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or silanes.
Scientific Research Applications
tert-Butyl(2-iodophenoxy)diphenylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and organosilicon compounds.
Biology: Employed in the study of biological systems and as a reagent in biochemical assays.
Medicine: Investigated for potential therapeutic applications and as a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl(2-iodophenoxy)diphenylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom can undergo substitution reactions, while the phenoxy and tert-butyl groups can participate in oxidation and reduction reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it useful in diverse applications.
Comparison with Similar Compounds
Substituent Modifications
Iodo Group Placement :
- tert-Butyl((2-iodoallyl)oxy)diphenylsilane (): Features an allylic iodine, synthesized via silylation of 2-iodoallyl alcohol with tert-butyldiphenylchlorosilane (97% yield). The allylic iodine enables regioselective functionalization.
- tert-butyl[(4-iodophenyl)methoxy]dimethylsilane (): Contains a para-iodobenzyloxy group. The dimethylsilane group reduces steric hindrance compared to diphenylsilane analogs.
Oxygen-Linked Functional Groups :
- tert-Butyl(3-(4-methoxybenzyloxy)pent-4-ynyloxy)diphenylsilane (): Incorporates a methoxybenzyl ether and alkyne, synthesized via multi-step epoxidation and silylation.
- tert-Butyl((4S,5R)-4-(2-methylallyl)-1,3-dioxan-5-yl)oxy)diphenylsilane (): A dioxane-containing derivative used in stereoselective cyclizations.
Silyl Group Variations
- Diphenylsilane vs. Dimethylsilane :
Physicochemical Properties
- Physical State : Most compounds are viscous oils (e.g., ), with purification via silica gel chromatography (e.g., hexane:EtOAc gradients).
- Spectroscopic Data :
Table 2: Spectroscopic Signatures
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
